N-(4-chlorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide
Description
N-(4-chlorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide is a benzamide derivative featuring a 4-chlorobenzyl group, a pyrazine ring substituted with a morpholine moiety, and a benzamide core. Its structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological applications. The pyrazine-morpholine linkage introduces conformational rigidity, while the chlorinated benzyl group may enhance lipophilicity and target binding .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c23-18-5-1-16(2-6-18)15-26-21(28)17-3-7-19(8-4-17)30-22-20(24-9-10-25-22)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVZVGLCHKVRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Formation of 4-chlorobenzylamine: This intermediate is synthesized by reacting 4-chlorobenzyl chloride with ammonia or an amine source under controlled conditions.
Preparation of 3-morpholinopyrazine: This involves the reaction of pyrazine with morpholine in the presence of a suitable catalyst.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer activity. It targets specific kinases involved in tumor growth and proliferation, such as FLT3 and PDGFRβ. These kinases are often implicated in hematological malignancies and solid tumors. The compound's structure allows it to inhibit these pathways effectively, making it a candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action involves the inhibition of kinase activity, which disrupts the signaling pathways that promote cancer cell survival and proliferation. Studies have shown that compounds with similar structures can lead to apoptosis in cancer cells, thereby reducing tumor size and improving survival rates in preclinical models .
Neurological Applications
Potential in Neurodegenerative Diseases
Recent studies have suggested that N-(4-chlorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide may have applications in treating neurodegenerative diseases. Its ability to penetrate the blood-brain barrier allows it to target neurological pathways effectively. Research is ongoing to evaluate its efficacy against conditions like Alzheimer's disease and Parkinson's disease, focusing on its neuroprotective properties .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant growth inhibition in FLT3-mutated leukemia cells, highlighting its potential as a targeted therapy .
Case Study 2: Neuroprotection
A preclinical trial assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings indicated that treatment with this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function compared to control groups .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(3-Chloro-4-fluorobenzyl)-4-{[3-(1-piperidinyl)-2-pyrazinyl]oxy}benzamide
Structural Differences :
- Substituent on Benzyl Group : 3-Chloro-4-fluorobenzyl vs. 4-chlorobenzyl.
- Heterocyclic Amine : Piperidinyl vs. morpholinyl.
Implications :
- The fluorine atom in the benzyl group may improve metabolic stability and bioavailability compared to the purely chlorinated analog.
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
Structural Differences :
- Core Structure : Lacks the pyrazine-morpholine moiety.
- Substituents : Bromine at the benzamide’s para position and a nitro-methoxy group on the aniline ring.
Implications :
- The nitro group may confer electron-withdrawing effects, reducing stability compared to the morpholine-pyrazine system.
N-[(4-chlorobenzyl)oxy]-2-(trifluoromethyl)benzamide
Structural Differences :
- Linker : Oxygen connects the benzamide to the 4-chlorobenzyl group instead of a pyrazine-morpholine bridge.
- Substituent : Trifluoromethyl group at the benzamide’s ortho position.
Implications :
- The trifluoromethyl group increases electronegativity and lipophilicity, which may enhance membrane permeability.
4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide
Structural Differences :
- Linker : Ethyl-morpholine group directly attached to the benzamide.
- Substituents: No pyrazine ring.
Implications :
- The ethyl linker introduces flexibility, which may reduce binding affinity compared to the rigid pyrazine-oxy bridge.
N-(5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide Derivatives
Structural Differences :
- Heterocycle : Pyrimidine vs. pyrazine.
- Substituents : Fluoro and methylbenzyl groups.
Implications :
- Pyrimidine’s nitrogen arrangement may alter hydrogen-bonding interactions with biological targets.
- These derivatives are reported as fungicides, suggesting that the title compound’s pyrazine-morpholine system could shift activity toward different therapeutic targets .
Biological Activity
N-(4-chlorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a chlorobenzyl group and a morpholinopyrazine moiety. The following sections will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 319.79 g/mol
Structural Representation
The compound features the following significant groups:
- Chlorobenzyl Group : Provides hydrophobic characteristics and potential interactions with biological membranes.
- Morpholinopyrazine Moiety : Implicated in various biological activities, particularly in targeting specific receptors or enzymes.
This compound exhibits several biological activities that can be attributed to its interaction with various cellular targets. Key mechanisms include:
- Inhibition of Kinase Activity : This compound has shown potential in inhibiting specific kinases involved in signaling pathways associated with cancer progression.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses in vitro.
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds and found that modifications similar to those in this compound led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
- Kinase Inhibition : Research demonstrated that derivatives of this compound effectively inhibited FLT3 and PDGFRβ kinases, which are critical in certain hematological malignancies .
- Antimicrobial Studies : In vitro tests showed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Toxicological Profile
The safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments indicate:
- Acute Toxicity : The compound is classified as harmful if swallowed and may cause skin and eye irritation.
- Safety Precautions : Proper handling measures should be adhered to minimize exposure risks.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | |
| Kinase Inhibition | Targets FLT3 and PDGFRβ | |
| Antimicrobial | Active against S. aureus and E. coli |
Table 2: Toxicological Information
| Toxicity Type | Effect | Severity |
|---|---|---|
| Acute Toxicity | Harmful if swallowed | Moderate |
| Skin Irritation | Causes skin irritation | Moderate |
| Eye Irritation | Causes serious eye irritation | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
